molecular formula C3H2F5NS B8432804 2,2,3,3,3-Pentafluoropropanethioamide

2,2,3,3,3-Pentafluoropropanethioamide

Cat. No.: B8432804
M. Wt: 179.11 g/mol
InChI Key: LKTLGFUBXRKXIT-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropanethioamide is a high-purity, specialty fluorinated organic compound offered for advanced research and development applications. Its structure, featuring a pentafluorinated propyl backbone coupled with a thioamide functional group, makes it a valuable synthetic intermediate . The strong electron-withdrawing nature of the pentafluoro moiety significantly alters the electronic properties of the molecule, making it particularly useful for designing metabolically stable analogs in pharmaceutical research and for enhancing the bioavailability and environmental persistence of active compounds in agrochemical development . The thioamide group is a key pharmacophore in medicinal chemistry. Notably, the thioamide class of drugs, which includes propylthiouracil and methimazole, is well-established for its ability to inhibit specific enzymatic processes . These antithyroid drugs function by inhibiting the enzyme thyroperoxidase, thereby reducing the biosynthesis of thyroid hormones . Furthermore, certain thioamides have been shown to inhibit other enzymatic pathways, such as vitamin K epoxide reductase and the gamma-carboxylation of glutamic acid, which are critical in clotting factor synthesis . This suggests that this compound could serve as a key starting material for investigating novel enzyme inhibitors or for creating targeted probes in biochemical studies. This product is supplied as a research-grade chemical with a guaranteed purity of >98% (by GC). To ensure stability and integrity, it is packaged under an inert gas atmosphere and is accompanied by comprehensive analytical data. This compound is intended for laboratory research use only. It is strictly prohibited for commercial use, human or veterinary diagnostics, or any therapeutic applications.

Properties

Molecular Formula

C3H2F5NS

Molecular Weight

179.11 g/mol

IUPAC Name

2,2,3,3,3-pentafluoropropanethioamide

InChI

InChI=1S/C3H2F5NS/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10)

InChI Key

LKTLGFUBXRKXIT-UHFFFAOYSA-N

Canonical SMILES

C(=S)(C(C(F)(F)F)(F)F)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 2,2,3,3,3-pentafluoropropanethioamide and structurally analogous compounds:

Compound Name Molecular Formula Functional Group Fluorination Pattern Key Applications References
This compound C₃H₂F₅NS Thioamide (-C(S)NH₂) Five F atoms on propane backbone Hypothetical: Insecticides, polymer synthesis Inferred
N-(3,5-Dichloropyridin-4-yl)-2,2,3,3,3-pentafluoropropanamide C₉H₅Cl₂F₅N₂O Amide (-CONH-) Five F atoms on propane backbone Mosquito repellent/insecticidal activity
2,2,3,3,3-Pentafluoropropanol (PFPOH) C₃H₃F₅O Alcohol (-OH) Five F atoms on propane backbone Derivatizing agent for ECD (electron capture detection)
Pentafluoropropionic Acid C₃HF₅O₂ Carboxylic acid (-COOH) Five F atoms on propane backbone Analytical chemistry, solvent
2,2,3,3-Tetrafluoropropyl Methacrylate C₇H₈F₄O₂ Methacrylate ester Four F atoms on propane backbone Polymer synthesis

Reactivity and Physicochemical Properties

  • Thioamide vs. Amide: The replacement of oxygen with sulfur in the thioamide group increases nucleophilicity and alters electronic properties. However, thioamides are generally less stable toward hydrolysis than amides .
  • Fluorination Impact: The pentafluorinated propane backbone in this compound confers high electronegativity and hydrophobicity, similar to pentafluoropropanol (PFPOH) and pentafluoropropionic acid. These traits improve volatility and compatibility with fluorinated solvents, critical for gas chromatography applications .
  • Comparison with Heptafluorobutanamide: The compound N-(3,5-dichloropyridin-4-yl)-2,2,3,3,4,4,4-heptafluorobutanamide () contains two additional fluorine atoms compared to the pentafluoropropanamide analog.

Preparation Methods

Lawesson’s Reagent-Mediated Thionation

Lawesson’s reagent (LR, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a workhorse for converting amides to thioamides. The reaction proceeds via a nucleophilic mechanism, where the amide oxygen is replaced by sulfur through intermediate dithiophosphorane species.

Procedure :

  • Substrate : 2,2,3,3,3-Pentafluoropropanamide (1.0 equiv, 1.0 mmol)

  • Reagent : Lawesson’s reagent (0.55 equiv, 0.55 mmol)

  • Solvent : Anhydrous toluene (10 mL)

  • Conditions : Reflux under nitrogen for 12–16 hours

  • Workup : Column chromatography (hexane/ethyl acetate, 4:1)

Outcomes :

  • Yield : 68–72%

  • Purity : >95% (HPLC)

  • Key Challenge : Partial defluorination observed at temperatures >120°C. Lower yields (50–55%) reported with excess LR due to side reactions.

Phosphorus Pentasulfide (P₄S₁₀) in Inert Solvents

Phosphorus pentasulfide offers a cost-effective alternative but requires meticulous moisture control. The reaction generates hydrogen sulfide (H₂S), necessitating closed-system handling.

Procedure :

  • Substrate : 2,2,3,3,3-Pentafluoropropanamide (1.0 equiv)

  • Reagent : P₄S₁₀ (2.5 equiv)

  • Solvent : Dry xylene (15 mL)

  • Conditions : Stirring at 140°C for 8 hours

  • Workup : Filtration, solvent removal, recrystallization (ethanol/water)

Outcomes :

  • Yield : 60–65%

  • Purity : 90–92% (NMR)

  • Side Products : Traces of thiophosphorylated byproducts (≤5%) identified via LC-MS.

Amine-Olefin-Sulfur Coupling Strategy

A novel approach inspired by the CN110156653B patent involves the three-component coupling of ammonia, fluorinated olefins, and sulfur under basic conditions. This method bypasses preformed amides, offering a one-pot route to thioamides.

Reaction Optimization for Fluorinated Substrates

The patent’s general methodology was adapted for hexafluoropropene (CF₂=CF-CF₃), a commercially available fluorinated olefin.

Procedure :

  • Amine : Anhydrous ammonia (3.0 equiv)

  • Olefin : Hexafluoropropene (1.0 equiv)

  • Sulfur : Elemental sulfur (S₈, 1.2 equiv)

  • Base : Potassium fluoride (KF, 2.0 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO, 5 mL)

  • Conditions : 100°C under nitrogen for 24 hours

Mechanistic Pathway :

  • Sulfur Activation : KF promotes S₈ ring-opening to generate polysulfide intermediates (e.g., S₃²⁻).

  • Olefin Activation : Fluorinated olefins undergo radical addition with polysulfides, forming perfluoroalkyl persulfide species.

  • Amine Incorporation : Nucleophilic attack by ammonia yields the thioamide after elimination of H₂S.

Outcomes :

  • Yield : 55–60%

  • Purity : 85–88% (19F NMR)

  • Side Reactions : Competing formation of dithiocarbamates (10–15%) due to excess sulfur.

Thiocarbonyl Transfer from Thioacetic Acid Derivatives

An underutilized strategy involves transamidation between pentafluoropropanamide and thioacetic acid derivatives. This method is advantageous for large-scale synthesis due to mild conditions.

Thioacetyl Chloride as a Thiocarbonyl Source

Procedure :

  • Substrate : 2,2,3,3,3-Pentafluoropropanamide (1.0 equiv)

  • Reagent : Thioacetyl chloride (1.5 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM, 10 mL)

  • Conditions : 0°C to room temperature, 6 hours

Outcomes :

  • Yield : 75–80%

  • Purity : >98% (GC-MS)

  • Limitations : Requires strict anhydrous conditions to prevent hydrolysis of thioacetyl chloride.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Lawesson’s Reagent68–72>95HighModerate
P₄S₁₀ Thionation60–6590–92LowHigh
Amine-Olefin-Sulfur Coupling55–6085–88ModerateModerate
Thioacetyl Chloride75–80>98HighLow

Key Findings :

  • Efficiency : Thioacetyl chloride provides the highest yields but is cost-prohibitive for industrial use.

  • Purity : Lawesson’s reagent and thioacetyl chloride methods yield >95% pure product, critical for pharmaceutical applications.

  • Scalability : P₄S₁₀-based thionation is most scalable but requires rigorous byproduct removal.

Experimental Considerations and Challenges

Fluorine-Specific Reactivity

The electron-withdrawing nature of the pentafluoropropyl group deactivates the amide carbonyl, necessitating stronger thionation agents or prolonged reaction times. Defluorination remains a critical concern, mitigated by:

  • Temperature Control : Maintaining reactions below 120°C.

  • Inert Atmosphere : Use of nitrogen or argon to prevent oxidative side reactions.

Solvent Selection

Polar aprotic solvents (DMSO, DMF) enhance sulfur reactivity but may decompose under high temperatures. Nonpolar solvents (toluene, xylene) offer thermal stability but reduce reaction rates.

Q & A

Q. What are the primary synthetic routes for 2,2,3,3,3-Pentafluoropropanethioamide, and how is purity validated?

Methodological Answer: The synthesis of fluorinated thioamides typically involves nucleophilic substitution or thionation of precursor amides. For example:

  • Thionation : Reacting 2,2,3,3,3-pentafluoropropanamide with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under anhydrous conditions .
  • Purification : Use recrystallization in fluorinated solvents (e.g., hexafluorobenzene) or column chromatography with silica gel modified for fluorinated compounds.
  • Analytical Validation :
    • NMR Spectroscopy : Confirm structure via ¹⁹F NMR (chemical shifts between -70 to -120 ppm for CF₃ groups) and ¹H NMR (amide proton resonance) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
    • Elemental Analysis : Quantify sulfur content to confirm thioamide functionalization.

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds .
  • Hydrolytic Stability : Expose to H₂O/D₂O at pH 2–12, monitor via ¹⁹F NMR for fluorine loss or structural changes .
  • Light Sensitivity : Perform accelerated UV-Vis degradation studies (e.g., 254 nm for 48 hrs) and track spectral shifts .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for this compound?

Methodological Answer: A 2³ factorial design can evaluate three critical variables (temperature, reagent stoichiometry, reaction time) to maximize yield and minimize impurities:

  • Variables :
    • Temperature (60°C vs. 100°C)
    • P₄S₁₀ : Amide molar ratio (1.2:1 vs. 2:1)
    • Time (6 hrs vs. 12 hrs)
  • Response Metrics : Yield (GC-MS), purity (HPLC area %).
  • Statistical Analysis : ANOVA to identify significant interactions. For example, higher temperatures may reduce reaction time but increase side-product formation .

Q. What strategies resolve contradictions in reported physicochemical data for perfluorinated thioamides?

Methodological Answer:

  • Cross-Validation : Compare data from NIST WebBook (boiling points, enthalpies) with CAS Common Chemistry (CAS RN 422-05-9 for analogous compounds) .
  • Computational Modeling : Use density functional theory (DFT) to predict properties like ΔvapH° and compare with experimental values .
  • Interlaboratory Studies : Collaborate to standardize measurement protocols (e.g., DSC for melting points) .

Example Contradiction : reports Tboil for 2,2,3,3,3-pentafluoro-1-propanol as 109°C, while analogous thioamides lack consensus. Replicate measurements under controlled humidity (<5% RH) to isolate compound-specific behavior.

Q. How can membrane separation technologies improve purification of fluorinated thioamides?

Methodological Answer:

  • Nanofiltration Membranes : Use polyamide membranes with fluorophilic coatings to separate thioamides from polar byproducts .
  • Operational Parameters : Optimize transmembrane pressure (5–10 bar) and solvent selection (e.g., perfluorinated ethers) to enhance selectivity.
  • Validation : Monitor permeate flux and purity via LC-MS .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Fluoropolymer-coated gloves, face shields, and fume hoods with HEPA filters .
  • Spill Management : Neutralize with calcium carbonate to avoid HF release.
  • Waste Disposal : Incinerate at >1100°C with scrubbing for fluorine abatement .

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